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molecular formula C20H16N2O4 B5557057 N,N'-bis(2-hydroxyphenyl)isophthalamide

N,N'-bis(2-hydroxyphenyl)isophthalamide

Cat. No. B5557057
M. Wt: 348.4 g/mol
InChI Key: JRJRREGDBAVNHN-UHFFFAOYSA-N
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Patent
US07939241B2

Procedure details

In 260 mL of NMP were dissolved 27.548 g of o-aminophenol and 11.484 g of lithium chloride. To the solution was added 25 g of isophthaloyl chloride under ice-cooling, and the solution was further stirred at room temperature overnight. The reaction mixture was then poured into water, and the precipitation was filtered and washed with water. The obtained precipitation was dissolved in 500 mL of tetrahydrofuran again and dried over magnesium sulfate. The solvent was then evaporated off under a reduced pressure to obtain 40 g of N,N′-di(2-hydroxyphenyl)isophthalamide.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.548 g
Type
reactant
Reaction Step Three
Quantity
11.484 g
Type
reactant
Reaction Step Three
Name
Quantity
260 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[Cl-].[Li+].[C:11](Cl)(=[O:21])[C:12]1[CH:20]=[CH:19][CH:18]=[C:14]([C:15](Cl)=[O:16])[CH:13]=1.[OH2:23]>CN1C(=O)CCC1>[OH:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:11](=[O:21])[C:12]1[CH:20]=[CH:19][CH:18]=[C:14]([C:15]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[OH:23])=[O:16])[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
27.548 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
11.484 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
260 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was further stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the precipitation
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The obtained precipitation
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 500 mL of tetrahydrofuran again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated off under a reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C=CC=C1)NC(C1=CC(C(=O)NC2=C(C=CC=C2)O)=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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